4-(1-Adamantyl)-2,6-dichloropyrimidine
Description
Historical Context and Discovery
The development of this compound emerged from the broader exploration of adamantane derivatives that began in the mid-20th century. The incorporation of adamantane moieties into heterocyclic frameworks gained momentum following the discovery of amantadine's antiviral properties, which highlighted the unique pharmacological potential of cage-like structures. The specific synthesis of adamantane-pyrimidine hybrids represents a more recent advancement, with systematic studies on dichloropyrimidine derivatives with adamantane substituents appearing in the literature primarily within the last two decades.
The compound's development was driven by the recognition that combining the lipophilic, conformationally rigid adamantane framework with the electron-deficient pyrimidine ring could yield molecules with enhanced biological activity and improved pharmacokinetic properties. Early investigations focused on understanding how the adamantane group influences the reactivity of the pyrimidine ring system and vice versa.
Chemical Classification and Nomenclature
This compound is classified as a heterocyclic organic compound belonging to the pyrimidine family, specifically characterized as a dihalogenated adamantane-substituted pyrimidine derivative. The compound's systematic nomenclature reflects its structural components: the adamantyl group at position 4 of the pyrimidine ring and chlorine substituents at positions 2 and 6.
Properties
Molecular Formula |
C14H16Cl2N2 |
|---|---|
Molecular Weight |
283.2g/mol |
IUPAC Name |
4-(1-adamantyl)-2,6-dichloropyrimidine |
InChI |
InChI=1S/C14H16Cl2N2/c15-12-4-11(17-13(16)18-12)14-5-8-1-9(6-14)3-10(2-8)7-14/h4,8-10H,1-3,5-7H2 |
InChI Key |
CAXXEYFKFHMUAE-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NC(=N4)Cl)Cl |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NC(=N4)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs of 4-(1-Adamantyl)-2,6-dichloropyrimidine, emphasizing substituent effects on molecular properties and bioactivity:
Physicochemical Properties
- Lipophilicity: Adamantyl substitution increases logP by ~2 units compared to non-adamantyl analogs, enhancing membrane permeability .
- Thermal Stability : Adamantyl derivatives exhibit higher melting points (>200°C) due to rigid structure, whereas butynyl analogs are more volatile .
- Solubility : Bromophenyl and thiophenyl derivatives show lower aqueous solubility but improved organic solvent compatibility, making them suitable for sensor applications .
Preparation Methods
Chlorination of Dihydroxypyrimidines
The most prevalent approach to dichloropyrimidines involves treating dihydroxy precursors with chlorinating agents. For example, 4,6-dihydroxypyrimidine reacts with phosphorus oxychloride (POCl₃) in the presence of catalysts like triethylamine or N,N-diisopropylethylamine to yield 4,6-dichloropyrimidine. Key parameters include:
-
Temperature : 60–90°C for optimal reactivity without decomposition.
-
Molar ratios : A 2:1 ratio of POCl₃ to dihydroxypyrimidine ensures complete conversion.
-
Catalysts : Hindered amines (e.g., Hunig’s base) improve yields by neutralizing HCl byproducts.
A representative procedure from CN102936224A achieves an 83% yield by refluxing 4,6-dihydroxypyrimidine with POCl₃ and thionyl chloride in dichloroethane. Similar methods in US6018045A use imidazole as a co-catalyst, achieving 80–85% purity.
Alternative Chlorination Strategies
Phosphorus pentachloride (PCl₅) offers a complementary route, particularly for 2,4-dichloropyrimidine synthesis. US5525724A details the reaction of 4,6-dihydroxypyrimidine with PCl₅ in POCl₃ at 110–120°C, yielding 91.7% after distillation. However, this method requires careful temperature control to avoid side products like triethylamine hydrochloride.
Strategic Considerations for Adamantyl Group Introduction
Retrosynthetic Analysis
The target compound, 4-(1-adamantyl)-2,6-dichloropyrimidine, necessitates either:
-
Late-stage adamantyl introduction onto a pre-chlorinated pyrimidine.
-
Early-stage incorporation of adamantyl during pyrimidine ring formation.
Neither approach is explicitly covered in the provided patents, but extrapolation is possible.
Hypothetical Pathway 1: Nucleophilic Aromatic Substitution
Chlorine atoms at positions 2 and 6 could activate the pyrimidine ring for substitution at position 4. However, aromatic chlorides are typically poor leaving groups, necessitating harsh conditions:
Hypothetical Pathway 2: Transition-Metal-Catalyzed Coupling
A Suzuki-Miyaura coupling could install the adamantyl group if a halogen exists at position 4. For example:
-
Synthesize 4-bromo-2,6-dichloropyrimidine via bromination of 2,6-dichloropyrimidine.
-
Couple with 1-adamantylboronic acid using Pd(PPh₃)₄ and a base (e.g., K₂CO₃).
This method would require optimizing steric tolerance, as adamantylboronic acids are bulky.
Integrated Synthetic Route Proposal
Step 1: Synthesis of 2,6-Dichloropyrimidine
While the patents focus on 4,6-dichloro derivatives, adapting US5525724A’s PCl₅/POCl₃ system could target 2,6-dichloropyrimidine by modifying reaction conditions:
Step 2: Adamantyl Group Installation
Comparative Analysis of Chlorination Methods
| Method | Reagents | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| POCl₃ reflux | POCl₃, SOCl₂ | None | 83 | >95 | |
| POCl₃ + Hunig’s base | POCl₃, N,N-diisopropylethylamine | Imidazole | 85 | 91–95 | |
| PCl₅ in POCl₃ | PCl₅, POCl₃ | Triethylamine | 91.7 | >90 |
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The adamantyl group’s bulk may impede both chlorination and substitution reactions. Solutions include:
Regioselectivity in Chlorination
Achieving 2,6-dichlorination (rather than 4,6-) requires precise control:
-
Directing groups : A temporary nitro group at position 4 could guide chlorination to 2 and 6, followed by reduction and adamantyl substitution.
Q & A
Q. What synthetic routes are commonly used to prepare 4-(1-Adamantyl)-2,6-dichloropyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis typically involves nucleophilic substitution of 2,4,6-trichloropyrimidine with 1-adamantanol or adamantane derivatives. Optimization includes:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.
- Temperature control: Reactions often proceed at 80–120°C under inert atmospheres to avoid decomposition.
- Catalysts: Use of mild Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to improve adamantyl group incorporation .
Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for adamantyl protons (δ 1.6–2.1 ppm as multiplet) and pyrimidine ring protons (δ 8.2–8.5 ppm). Chlorine substituents deshield adjacent carbons, observable in ¹³C NMR .
- X-ray crystallography: Resolves steric effects of the adamantyl group and confirms bond angles/geometry .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 323.05 for C₁₄H₁₆Cl₂N₂).
Q. How can researchers address solubility challenges of this compound in common solvents?
- Methodological Answer: The adamantyl group imparts hydrophobicity. Strategies include:
- Co-solvent systems: Mix DCM or THF with DMSO (3:1 ratio) to enhance solubility.
- Sonication: Ultrasonic baths temporarily disperse the compound in suspensions.
- Derivatization: Introduce polar groups (e.g., hydroxyls) via post-synthetic modifications .
Advanced Research Questions
Q. How does the adamantyl group influence the electronic properties and reactivity of the dichloropyrimidine core in cross-coupling reactions?
- Methodological Answer: The adamantyl group’s electron-donating effects slightly activate the pyrimidine ring toward electrophilic substitution. However, steric hindrance dominates:
- Suzuki–Miyaura reactions: Bulky adamantyl groups reduce coupling efficiency at the 4-position. Use Pd(OAc)₂ with SPhos ligand to mitigate steric effects .
- Comparative studies: Replace adamantyl with methyl or phenyl groups to isolate electronic vs. steric contributions. DFT calculations (e.g., Hirshfeld charges) quantify substituent effects .
Q. How can contradictions in catalytic activity data for palladium-mediated reactions involving this compound be resolved?
- Methodological Answer: Discrepancies often arise from ligand selection or solvent polarity. Systematic approaches include:
- Ligand screening: Test bidentate (dppf) vs. monodentate (PPh₃) ligands to identify steric tolerance.
- Kinetic studies: Monitor reaction progress via in situ IR or HPLC to identify rate-limiting steps.
- Solvent/base pairs: Use Cs₂CO₃ in dioxane for better activation of aryl chlorides .
Q. What computational strategies predict regioselectivity in nucleophilic attacks on this compound?
- Methodological Answer:
- DFT calculations: Analyze frontier molecular orbitals (FMOs) to identify electrophilic hotspots. The 2- and 6-positions are more reactive due to lower LUMO energies.
- Molecular dynamics (MD): Simulate solvent effects on transition states. Polar solvents stabilize charge-separated intermediates at the 4-position .
Q. What strategies mitigate steric hindrance during functionalization of the adamantyl-substituted pyrimidine?
- Methodological Answer:
- Microwave-assisted synthesis: Shortens reaction times, reducing side reactions from prolonged heating.
- Bulky ligands: Use Xantphos or DavePhos to stabilize Pd catalysts in cross-coupling reactions.
- Directed ortho-metalation: Introduce directing groups (e.g., pyridine) to control regiochemistry .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile conflicting biological activity data for analogs of this compound?
- Methodological Answer:
- Meta-analysis: Compare datasets across studies using standardized assays (e.g., IC₅₀ in kinase inhibition).
- Structural analogs: Synthesize and test derivatives with incremental substitutions (e.g., 4-methyl vs. 4-adamantyl) to isolate activity trends.
- Molecular docking: Validate binding poses in target proteins (e.g., EGFR) to explain potency variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
